![molecular formula C26H31FN6O3 B10835940 Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
Pyrazolo[1,5-a]pyrimidine derivative 16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine derivative 16 is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant biological and photophysical properties. These compounds are characterized by a fused ring system that includes both pyrazole and pyrimidine rings.
Métodos De Preparación
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 16 typically involves the condensation of 5-amino-pyrazole derivatives with various aldehydes or arylidene malononitriles. One common synthetic route includes the reaction of 5-amino-pyrazole with an appropriate aldehyde under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine derivative . Industrial production methods often employ microwave irradiation or conventional heating to accelerate the reaction and improve yields .
Análisis De Reacciones Químicas
Pyrazolo[1,5-a]pyrimidine derivative 16 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring, often using halogenating agents or nucleophiles
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine derivative 16 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 16 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, leading to antibacterial and antibiofilm activities . Additionally, the compound can interfere with tubulin polymerization, disrupting the mitotic process in cancer cells and inducing cell death .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine derivative 16 can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
The uniqueness of this compound lies in its diverse biological activities and its potential for use in various scientific and industrial applications. Its ability to undergo multiple chemical reactions and its significant photophysical properties make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C26H31FN6O3 |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
N-cyclopropyl-5-[2-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H31FN6O3/c27-18-3-6-23(36-15-12-31-10-13-35-14-11-31)20(16-18)22-2-1-8-32(22)24-7-9-33-25(30-24)21(17-28-33)26(34)29-19-4-5-19/h3,6-7,9,16-17,19,22H,1-2,4-5,8,10-15H2,(H,29,34) |
Clave InChI |
DXRCURBJOZPWHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=C(C=CC(=C5)F)OCCN6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


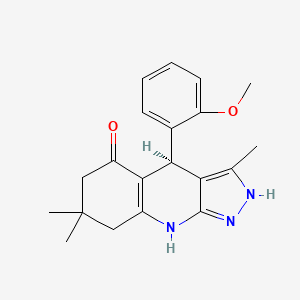
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
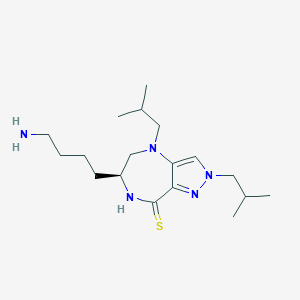
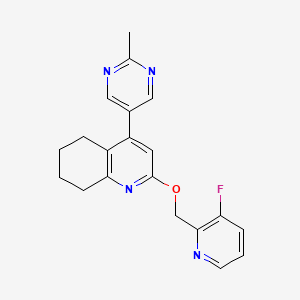

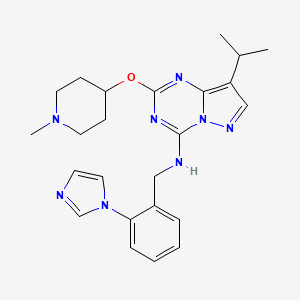
![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)
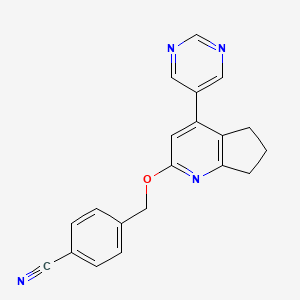
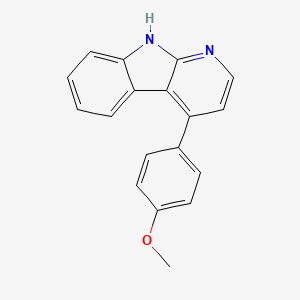

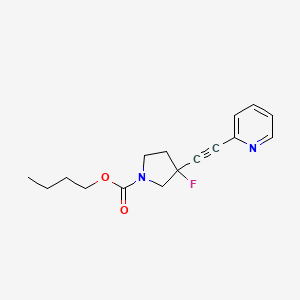

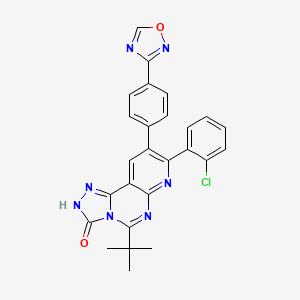
![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
